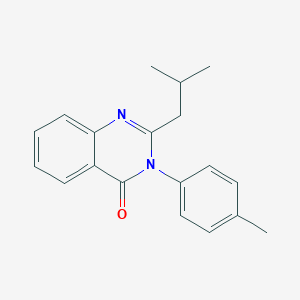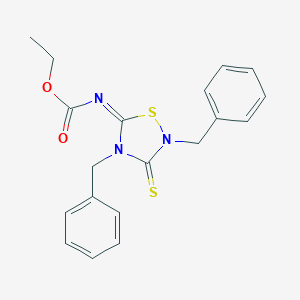
2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one, also known as IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is widely distributed in various tissues and plays an important role in regulating a variety of physiological processes, including inflammation, immune response, and cell proliferation.
Mécanisme D'action
2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one exerts its effects by selectively activating the adenosine A3 receptor. Activation of the adenosine A3 receptor leads to the activation of various intracellular signaling pathways, including the cAMP/PKA, PI3K/Akt, and MAPK/ERK pathways. These pathways play important roles in regulating cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce the production of anti-inflammatory cytokines, such as IL-10. 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one is a potent and selective agonist of the adenosine A3 receptor, which makes it a useful tool for studying the role of the adenosine A3 receptor in various physiological processes. However, one limitation of using 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one in lab experiments is its potential off-target effects. 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one has been shown to have some activity at other adenosine receptor subtypes, as well as at other G protein-coupled receptors.
Orientations Futures
There are a number of future directions for research on 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one. One area of interest is the development of novel 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential use of 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to better understand the mechanisms underlying the anti-inflammatory, immunomodulatory, and anti-tumor effects of 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one.
Méthodes De Synthèse
2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one can be synthesized using various methods, including the condensation of 2-amino-3-isobutyl-4-methylquinazoline with 4-methylbenzaldehyde in the presence of acetic acid and sodium acetate. The reaction yields 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one as a white crystalline solid with a melting point of 174-176°C.
Applications De Recherche Scientifique
2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects. 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one has been investigated for its potential use in the treatment of various diseases, including cancer, asthma, and autoimmune disorders.
Propriétés
Formule moléculaire |
C19H20N2O |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-2-(2-methylpropyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O/c1-13(2)12-18-20-17-7-5-4-6-16(17)19(22)21(18)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3 |
Clé InChI |
LHPNDVPGXFCQMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrafluoro-3-methylisoxazolo[5,4-b]quinoline](/img/structure/B290159.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)
![Dimethyl 7-[(4-methoxyphenyl)methyl]-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate](/img/structure/B290166.png)
![1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
![2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol](/img/structure/B290170.png)
![1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)
![Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate](/img/structure/B290175.png)



